4-(9H-fluoren-2-ylsulfonyl)morpholine
Description
4-(9H-Fluoren-2-ylsulfonyl)morpholine is a sulfonamide derivative containing a morpholine ring substituted with a fluorenylsulfonyl group.
Properties
IUPAC Name |
4-(9H-fluoren-2-ylsulfonyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-22(20,18-7-9-21-10-8-18)15-5-6-17-14(12-15)11-13-3-1-2-4-16(13)17/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOKVBROWLQXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(9H-fluoren-2-ylsulfonyl)morpholine typically involves the reaction of fluorenyl sulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-(9H-fluoren-2-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl compounds.
Scientific Research Applications
4-(9H-fluoren-2-ylsulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the fluorenyl moiety can interact with hydrophobic regions of biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Synthetic Methods :
- Aryl-sulfonyl morpholines are typically synthesized via coupling reactions using Grignard reagents or sulfonyl chlorides . For example, 4-[(4-methoxyphenyl)sulfonyl]morpholine was synthesized using a 0.51 M THF solution of 4-methoxyphenylmagnesium bromide .
- Substituted benzylmorpholines (e.g., 4-(2-chlorobenzyl)morpholine) exhibit high aqueous solubility (~180–184 μM) due to their polar sulfonyl groups .
Biological Activity :
- Morpholine derivatives with sulfonyl groups are often explored as enzyme inhibitors or receptor modulators. For instance, VPC-14449 (a thiazolyl-morpholine analog) was studied for its DNA-binding domain (DBD) interactions in androgen receptor (AR) signaling .
- Fluorenyl-containing analogs (e.g., Fmoc-protected morpholines) are used in peptide synthesis and drug delivery systems due to their stability and solubility .
Structural Impact on Properties :
- Electron-Withdrawing Groups : Halogenation (e.g., fluorine) or sulfonyl groups enhance metabolic stability and binding specificity .
- Steric Effects : Bulky substituents like biphenyl or fluorenyl groups may reduce solubility but improve target selectivity .
Table 2: Comparative Pharmacological Data (Selected Analogs)
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